molecular formula C7H2BrF2NS B7779518 2-Bromo-4,6-difluorophenyl isothiocyanate

2-Bromo-4,6-difluorophenyl isothiocyanate

Cat. No.: B7779518
M. Wt: 250.07 g/mol
InChI Key: MNIJTADQGYWBOG-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorophenyl isothiocyanate is an organic compound with the molecular formula C7H2BrF2NS and a molecular weight of 250.063 g/mol . This compound is characterized by the presence of bromine, fluorine, and isothiocyanate functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-4,6-difluorophenyl isothiocyanate typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-4,6-difluorophenyl isothiocyanate undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-Bromo-4,6-difluorophenyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4,6-difluorophenyl isothiocyanate exerts its effects involves the interaction of its functional groups with molecular targets. The isothiocyanate group, in particular, is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of enzymes and the development of inhibitors.

Comparison with Similar Compounds

2-Bromo-4,6-difluorophenyl isothiocyanate can be compared with other halogenated isothiocyanatobenzenes, such as:

The unique combination of bromine, fluorine, and isothiocyanate groups in this compound makes it distinct and valuable for specific research and industrial applications.

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIJTADQGYWBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=S)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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